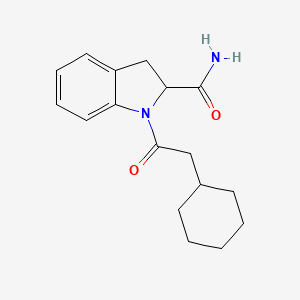![molecular formula C17H19N3O2 B2541023 (2-Methylpiperidino)[4-(2-pyrazinyloxy)phenyl]methanone CAS No. 866157-01-9](/img/structure/B2541023.png)
(2-Methylpiperidino)[4-(2-pyrazinyloxy)phenyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of novel methanone derivatives, including the compound of interest, involves creating a series of compounds with potential antifungal properties. The process includes the combination of arylmethyl-3-aryl-1H-pyrazol-5-yl groups with arylpiperazin-1-yl groups to form methanone derivatives. The synthesis aims to explore the structure-activity relationship, particularly noting the influence of substituents like 4-chlorophenyl, 4-tert-butylphenyl, 4-fluorophenyl, and 3-methoxyphenyl on antifungal efficacy .
Molecular Structure Analysis
The molecular structure of a related compound, [2-(4-chlorobenzoyloxy)-5-methylphenyl]-(4-methylphenyl)methanone, has been characterized using spectroscopic methods and X-ray diffraction. This compound crystallizes in the monoclinic space group P21/c, with specific cell parameters indicating the molecular conformation in the solid state. Notably, there is a significant difference in the bond lengths of the carbonyl group between the ketone and ester functionalities, which could imply a variation in electron distribution and reactivity .
Chemical Reactions Analysis
Although the provided data does not detail specific chemical reactions involving (2-Methylpiperidino)[4-(2-pyrazinyloxy)phenyl]methanone, the synthesis and structural analysis of similar compounds suggest that the reactivity of the methanone group is influenced by the surrounding substituents. The presence of different aryl groups can affect the electron density and steric hindrance around the methanone, potentially altering its participation in chemical reactions .
Physical and Chemical Properties Analysis
The physical properties of these compounds can be inferred from their crystalline structure, as seen in the related compound characterized by X-ray diffraction. The monoclinic space group and cell parameters provide insight into the molecular packing and potential intermolecular interactions, such as hydrogen bonding, which can influence solubility, melting point, and other physical properties. The chemical properties, particularly the reactivity of the carbonyl group, are affected by the surrounding substituents, as indicated by the discrepancy in bond lengths between the ketone and ester groups . This could affect the compound's stability, reactivity, and overall chemical behavior.
Aplicaciones Científicas De Investigación
Metabolomics and Toxicological Implications
Research on methadone, a compound with a different chemical structure but relevant in the context of metabolic and toxicological studies, highlights the complexity of pharmacokinetics and pharmacodynamics in individuals. The study focuses on methadone's major and minor metabolites and its interactions, providing insights into personalized therapy and the importance of understanding compound metabolism for clinical and forensic cases (Dinis-Oliveira, 2016).
Chromatographic Analysis of Basic Drugs
The use of strong cation-exchange materials for the HPLC analysis of basic drugs, including various metabolites, demonstrates the analytical techniques that could be applied to the study of complex chemical compounds. These methods allow for the differentiation and analysis of compounds with basic properties, potentially applicable to the detailed study of "(2-Methylpiperidino)[4-(2-pyrazinyloxy)phenyl]methanone" and its metabolites or related compounds (Flanagan et al., 2001).
Synthesis and Application in Heterocyclic and Dyes Synthesis
A review of the chemistry of certain pyrazoline derivatives showcases their potential as building blocks for synthesizing a wide range of heterocyclic compounds and dyes. This indicates the versatility and reactivity of pyrazoline-based compounds, suggesting potential research pathways for exploring the applications of "this compound" in the synthesis of novel heterocyclic structures or dye molecules (Gomaa & Ali, 2020).
Antioxidant Properties and Biological Activity
The study of chromones and their derivatives, emphasizing their antioxidant and biological activities, presents a methodological approach to evaluating chemical compounds' physiological and pharmacological potential. Research in this area may offer a framework for investigating the biological or therapeutic applications of complex compounds, including the exploration of "this compound" for potential antioxidant or medicinal properties (Yadav et al., 2014).
Mecanismo De Acción
The mechanism of action of “(2-Methylpiperidino)[4-(2-pyrazinyloxy)phenyl]methanone” is not clear from the available information. The mechanism of action of a chemical compound usually refers to how it interacts with biological systems, which can be quite complex and depend on the specific biological context .
Safety and Hazards
Propiedades
IUPAC Name |
(2-methylpiperidin-1-yl)-(4-pyrazin-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-13-4-2-3-11-20(13)17(21)14-5-7-15(8-6-14)22-16-12-18-9-10-19-16/h5-10,12-13H,2-4,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICENAWXJSMHQKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC=C(C=C2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

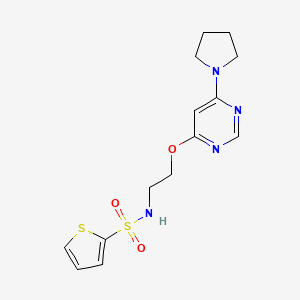
![2,5-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide](/img/structure/B2540945.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3,4-difluorobenzamide](/img/structure/B2540947.png)
![2-[1-(Oxolan-3-ylmethyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2540948.png)
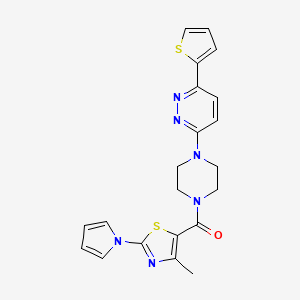
![2-(Trifluoromethyl)-6-[[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyridine](/img/structure/B2540952.png)
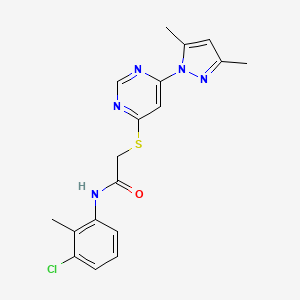
![6-bromo-3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B2540954.png)
![1-[3-(2-Methoxyphenoxy)propyl]-5-methylindole-2,3-dione](/img/structure/B2540955.png)
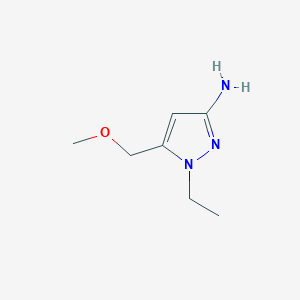
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2540958.png)

![N-(2-Methoxyphenyl)-4-[(6-methoxypyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2540960.png)
